N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide
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Overview
Description
N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide is a chemical compound characterized by the presence of a furan ring attached to an octadecadienamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide typically involves the reaction of furan-3-ylmethanol with octadeca-9,12-dienoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The double bonds in the octadecadienamide chain can be reduced to form saturated amides.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Saturated amides.
Substitution: Nitrated or halogenated furan derivatives.
Scientific Research Applications
N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The furan ring and the amide linkage play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(Furan-2-yl)methyl]octadeca-9,12-dienamide
- N-[(Thiophen-3-yl)methyl]octadeca-9,12-dienamide
- N-[(Pyridin-3-yl)methyl]octadeca-9,12-dienamide
Uniqueness
N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide is unique due to the specific positioning of the furan ring and the double bonds in the octadecadienamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
623174-84-5 |
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Molecular Formula |
C23H37NO2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-(furan-3-ylmethyl)octadeca-9,12-dienamide |
InChI |
InChI=1S/C23H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(25)24-20-22-18-19-26-21-22/h6-7,9-10,18-19,21H,2-5,8,11-17,20H2,1H3,(H,24,25) |
InChI Key |
ASPAACGSEFTRSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC1=COC=C1 |
Origin of Product |
United States |
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